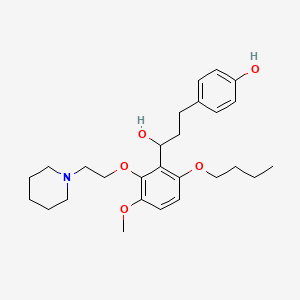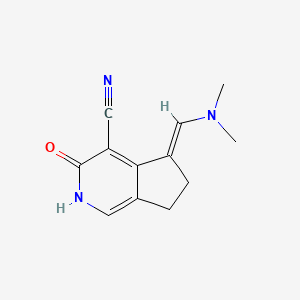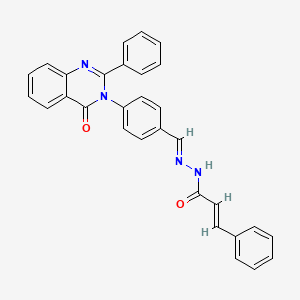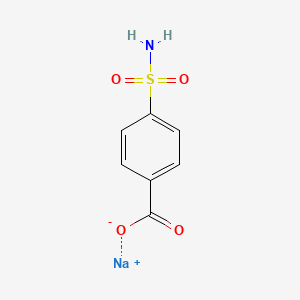
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a morpholine moiety, and various aromatic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone typically involves multiple steps. One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with morpholine and benzaldehyde to introduce the morpholinylmethyl and phenylmethylene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also involve the use of catalysts to enhance reaction rates and efficiency.
化学反応の分析
Types of Reactions
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
2-((4-Methylphenyl)imino)-3-(4-morpholinylmethyl)-5-(phenylmethylene)-4-thiazolidinone: Unique due to its specific combination of functional groups and structural features.
Thiazolidinones: A class of compounds with a thiazolidinone ring, known for various biological activities.
Morpholine derivatives: Compounds containing a morpholine ring, often studied for their pharmacological properties.
Uniqueness
This compound stands out due to its unique combination of a thiazolidinone ring, morpholine moiety, and aromatic groups
特性
CAS番号 |
110821-49-3 |
|---|---|
分子式 |
C22H23N3O2S |
分子量 |
393.5 g/mol |
IUPAC名 |
(5E)-5-benzylidene-2-(4-methylphenyl)imino-3-(morpholin-4-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O2S/c1-17-7-9-19(10-8-17)23-22-25(16-24-11-13-27-14-12-24)21(26)20(28-22)15-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+,23-22? |
InChIキー |
RVYUKGXEYVOMLD-COSNONQRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN4CCOCC4 |
正規SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


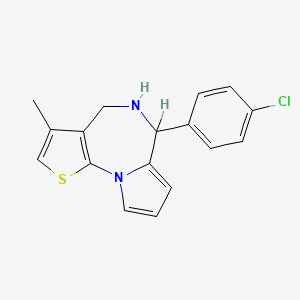
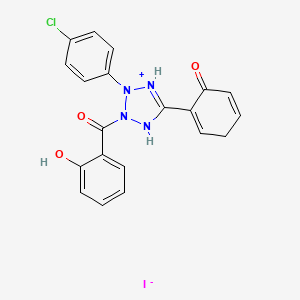

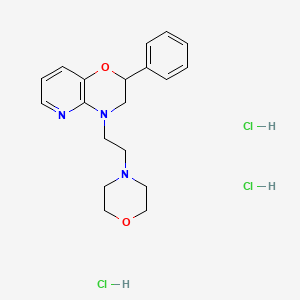
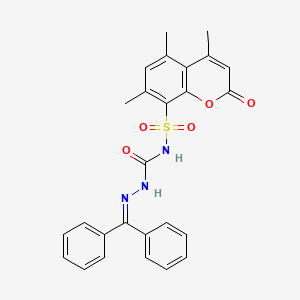
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
